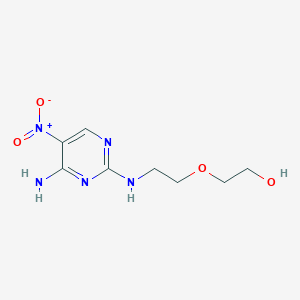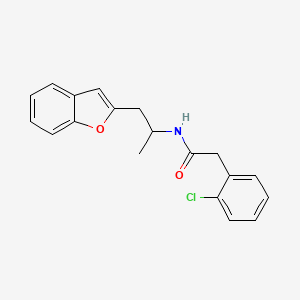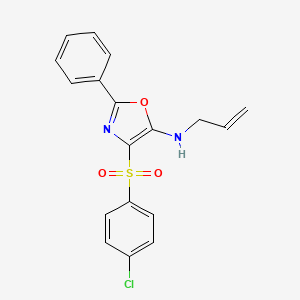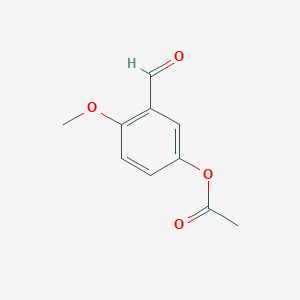![molecular formula C18H18BrClN2O3S B2865502 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide CAS No. 868146-20-7](/img/structure/B2865502.png)
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes an indole ring, which is a prevalent moiety in many natural products and drugs . Indole derivatives are known to possess various biological activities and have been the focus of many synthetic efforts .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indole derivatives are known to participate in a variety of chemical reactions . For example, they can undergo electrophilic substitution due to the presence of π-electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Indole derivatives are generally crystalline and colorless .科学的研究の応用
Cancer Research
Indole derivatives: , such as the compound , are extensively studied for their potential in cancer treatment. They have been found to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization . This makes them promising candidates for the development of new anticancer drugs, particularly as inhibitors of cell division.
Antimicrobial Activity
The structural motif of indole is known to exhibit significant antimicrobial properties. Research has shown that indole derivatives can be potent agents against a variety of microbial pathogens. This includes applications in developing new antibiotics and antiseptic agents .
Anti-inflammatory and Analgesic Applications
Compounds containing indole scaffolds have been evaluated for their anti-inflammatory and analgesic activities. These compounds can potentially be used to develop new medications for treating conditions like arthritis and other inflammatory diseases .
Antiviral Agents
Indole derivatives have been reported to show inhibitory activity against various viruses, including influenza and Coxsackie B4 virus. This suggests their use in antiviral drug development, which is crucial in the face of emerging viral diseases .
Drug Synthesis and Design
The indole ring system is a prevalent moiety in many alkaloids and synthetic drugs. Its versatility allows for the synthesis of a wide range of pharmacologically active compounds. The compound could serve as a key intermediate in the synthesis of drugs with varied therapeutic applications .
Proteomics Research
Indole derivatives are used in proteomics research to study protein expression and function. They can be used as markers or probes to understand protein interactions and disease mechanisms .
Green Chemistry
The synthesis of indole derivatives aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. Researchers are exploring methods to synthesize these compounds in more sustainable ways .
作用機序
特性
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O3S/c1-11-14(15-9-12(19)3-6-17(15)22-11)7-8-21-26(23,24)13-4-5-16(20)18(10-13)25-2/h3-6,9-10,21-22H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHQQVQWYHFVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl)-4-chloro-3-methoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-butyl-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2865422.png)



![1-[2-(2-Fluoroethyl)pyrazol-3-yl]-N-methylmethanamine](/img/structure/B2865427.png)

![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2865429.png)



![ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2865436.png)
![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2865441.png)
![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2865442.png)